Bicyclo[2.2.0]hexan-2-ylmethanamine
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Overview
Description
Bicyclo[220]hexan-2-ylmethanamine is a bicyclic amine compound characterized by its unique structural framework The bicyclo[220]hexane core provides a rigid and strained structure, which can influence its chemical reactivity and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.0]hexan-2-ylmethanamine typically involves the formation of the bicyclic core followed by the introduction of the amine group. One common method is the [2+2] cycloaddition of alkenes to form the bicyclo[2.2.0]hexane structure. For example, the reaction of cyclohexene with a suitable dienophile under photochemical conditions can yield the bicyclic core. Subsequent functionalization, such as amination, can be achieved through various methods, including reductive amination or nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Photochemical cycloaddition reactions, followed by catalytic hydrogenation and amination steps, are commonly employed. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.0]hexan-2-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction of the bicyclic core can lead to ring-opening or hydrogenation products.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts under hydrogen gas is common.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halides, which can then be substituted with nucleophiles.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of ring-opened or hydrogenated products.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bicyclo[2.2.0]hexan-2-ylmethanamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules with unique structural features.
Biology: Investigated for its potential as a ligand in biochemical assays and as a scaffold for drug design.
Medicine: Explored for its potential therapeutic properties, including as a precursor for pharmaceuticals targeting neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its rigid and stable structure.
Mechanism of Action
The mechanism of action of bicyclo[2.2.0]hexan-2-ylmethanamine involves its interaction with molecular targets through its amine group. The rigid bicyclic structure can influence the binding affinity and selectivity towards specific receptors or enzymes. The compound may act as an agonist or antagonist, modulating biological pathways and exerting its effects through receptor binding or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.0]hexane: Lacks the amine group, used as a core structure in various synthetic applications.
Bicyclo[2.1.1]hexane: Similar bicyclic structure but with different ring fusion, leading to distinct reactivity and applications.
Bicyclo[3.1.0]hexane: Another bicyclic compound with a different ring system, used in different synthetic contexts.
Uniqueness
Bicyclo[2.2.0]hexan-2-ylmethanamine is unique due to the presence of the amine group, which imparts additional reactivity and potential for functionalization. Its rigid and strained structure also contributes to its distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C7H13N |
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Molecular Weight |
111.18 g/mol |
IUPAC Name |
2-bicyclo[2.2.0]hexanylmethanamine |
InChI |
InChI=1S/C7H13N/c8-4-6-3-5-1-2-7(5)6/h5-7H,1-4,8H2 |
InChI Key |
GKALFHIRGUXFCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C1CC2CN |
Origin of Product |
United States |
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